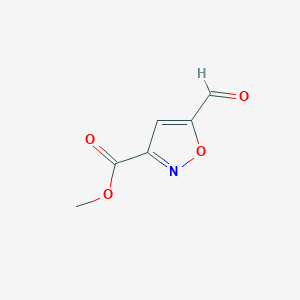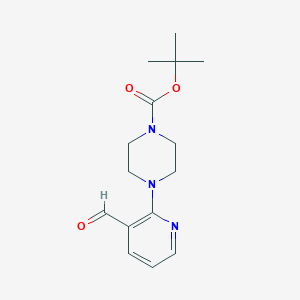![molecular formula C7H7N3 B1326529 3-Methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1072249-89-8](/img/structure/B1326529.png)
3-Methyl-1H-pyrazolo[3,4-c]pyridine
Übersicht
Beschreibung
3-Methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that is part of a broader class of pyrazolopyridines. These compounds are known for their diverse range of biological activities and potential applications in medicinal chemistry. The pyrazolopyridine core structure is characterized by the fusion of pyrazole and pyridine rings, which can be further substituted to yield a variety of derivatives with different properties and applications .
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives can be achieved through various methods. One approach involves a three-component regioselective reaction of 5-amino-3-methyl-1H-pyrazole with other reactants such as 2H-indene-1,3-dione and arylaldehydes in ethanol under ultrasound irradiation, which produces fused polycyclic derivatives in excellent yields and short reaction times . Another method uses 2-chloronicotinic acid as a starting material, proceeding through reduction, oxidation, oximation, and cyclization steps to yield 1H-pyrazolo[3,4-b]pyridine with a total yield of 67.21% . Additionally, microwave-assisted one-pot synthesis in water catalyzed by InCl3 has been used to synthesize pyrazolopyridine derivatives, followed by condensation with aldehydes to obtain chalcone derivatives containing the pyrazolopyridinic moiety .
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives can vary depending on the substituents present at different positions on the core structure. X-ray crystallography has been used to determine the crystal structures of various derivatives, revealing diverse molecular conformations and supramolecular interactions. For instance, the crystal structure of a 2-(pyrazol-1-yl)-methyl derivative exhibits an orthogonal arrangement of the phenyl ring with respect to the dihydropyridine ring . In another study, the reduced pyridine ring of certain tetrahydro-1H-pyrazolo[4,3-c]pyridines adopts a half-chair conformation .
Chemical Reactions Analysis
Pyrazolopyridine derivatives can undergo a range of chemical reactions, forming various products. For example, 3-diazopyrazolo[3,4-b]pyridine can react with methylene compounds to form hydrazones, which can be cyclized into condensed 1,2,4-triazine derivatives. It can also form triazenes or diazosulfides with amines or thiols, respectively, and undergo cycloaddition reactions . The pyrolytic rearrangement of 1-alkynoyl-3-methylpyrazoles can lead to the synthesis of pyrazolo[1,5-a]pyridin-5-ols and related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and photoluminescent behavior. For instance, the photoluminescent properties of certain mononuclear complexes with pyrazolopyridine ligands have been studied, showing potential applications in materials science . The hydrogen bonding patterns observed in the crystal structures of these compounds also play a significant role in their solid-state properties .
Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
3-Methyl-1H-pyrazolo[3,4-c]pyridine derivatives are synthesized using various methods. For instance, one approach involves a three-component regioselective reaction under ultrasound irradiation, producing fused polycyclic compounds efficiently in excellent yields (Nikpassand et al., 2010). Another method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones in ionic liquid without a catalyst, emphasizing milder conditions and high yields (Shi et al., 2010). Additionally, microwave-assisted one-pot synthesis in water catalyzed by InCl3 has been employed to prepare pyrazolopyridine derivatives, further treated with aldehydes to yield new chalcone analogs (Polo et al., 2017).
Biological and Pharmacological Properties
These derivatives exhibit a range of biological activities. For example, 1H-pyrazolo[3,4-b]pyridine 3 (SQ-67563) has been identified as a potent inhibitor of CDK1/CDK2, demonstrating cytotoxic properties and the ability to block cell cycle progression or induce apoptosis (Misra et al., 2003). Additionally, compounds containing the pyrazolopyridine moiety have been evaluated for their antibacterial and antitumor properties, indicating their potential as therapeutic agents (Hamama et al., 2012). In the context of antiviral activity, certain pyrazolopyridine derivatives have been synthesized and evaluated against HSV1 and HAV-MBB, showing significant potential in this area (Attaby et al., 2006).
Additional Applications
Moreover, these compounds have been explored for other applications such as corrosion inhibition. For instance, pyrazolopyridine derivatives have been investigated as potential corrosion inhibitors for mild steel in acidic environments, demonstrating effectiveness through various experimental techniques (Dandia et al., 2013).
Wirkmechanismus
Target of Action
3-Methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has been shown to interact with various targets. The primary targets of this compound include diverse tyrosine, serine/threonine, and lipid kinases . These targets play crucial roles in cellular processes such as cell growth, apoptosis, angiogenesis, and signal transduction .
Mode of Action
The compound interacts with its targets, leading to changes in their activity. For instance, it has been reported to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The continuous activation and overexpression of TRKs can lead to cancer . Therefore, the inhibition of TRKs by this compound can potentially suppress cancer progression .
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound can potentially disrupt these pathways, leading to the suppression of cell proliferation and survival .
Result of Action
The inhibition of TRKs by this compound can lead to the suppression of cell proliferation and survival . This can potentially result in the suppression of cancer progression . .
Biochemische Analyse
Biochemical Properties
3-Methyl-1H-pyrazolo[3,4-c]pyridine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been found to interact with several key enzymes and proteins, influencing their function and activity. For instance, this compound has shown inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active sites of these enzymes, this compound can alter their catalytic activity, leading to changes in cellular proliferation and apoptosis. Additionally, it has been observed to interact with tropomyosin receptor kinases (TRKs), which are involved in cell signaling pathways related to growth and differentiation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, it can inhibit the proliferation of tumor cells by targeting specific kinases involved in cell cycle progression . Furthermore, this compound has been reported to induce apoptosis in certain cell lines, highlighting its potential as an anti-cancer agent . Its impact on gene expression includes the modulation of transcription factors and the regulation of genes associated with cell survival and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and receptors. For instance, it binds to the ATP-binding sites of CDKs, thereby inhibiting their kinase activity and preventing the phosphorylation of target proteins . This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, this compound can modulate the activity of TRKs by binding to their active sites, affecting downstream signaling pathways such as the Ras/Erk and PI3K/Akt pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the cell types used. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also indicated that this compound can have lasting effects on tumor growth and metastasis.
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, beyond which the risk of toxicity increases. These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to be metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . The metabolic flux of this compound can influence its pharmacokinetics and bioavailability, affecting its overall therapeutic potential. Additionally, this compound can impact the levels of certain metabolites, thereby modulating cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Its localization within cells can influence its activity and function, with higher concentrations observed in certain organelles such as the nucleus and mitochondria . These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to accumulate in specific cellular compartments, including the nucleus and mitochondria . Its localization is influenced by targeting signals and post-translational modifications, which direct it to these compartments. In the nucleus, this compound can interact with transcription factors and modulate gene expression, while in the mitochondria, it can affect cellular respiration and energy production .
Eigenschaften
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6-2-3-8-4-7(6)10-9-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOYUBYDFVQGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648800 | |
| Record name | 3-Methyl-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072249-89-8 | |
| Record name | 3-Methyl-2H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)




![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)


![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)
![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)

